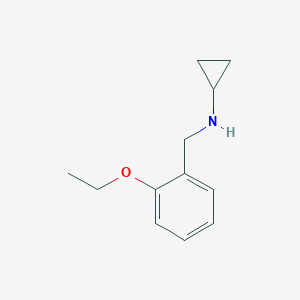

N-(2-ethoxybenzyl)cyclopropanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-14-12-6-4-3-5-10(12)9-13-11-7-8-11/h3-6,11,13H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTPYLLUHPDSBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405980 | |

| Record name | N-(2-ethoxybenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889949-29-5 | |

| Record name | N-(2-ethoxybenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of N-(2-ethoxybenzyl)cyclopropanamine

The construction of this compound relies on established organic reactions that form carbon-nitrogen bonds. The primary strategies involve either creating the benzyl-nitrogen bond through reductive amination or direct N-substitution, or by utilizing a precursor that already contains the cyclopropane (B1198618) ring.

Reductive amination is a highly effective and widely used one-pot method for the synthesis of secondary and tertiary amines from carbonyl compounds and primary or secondary amines. acs.orgblogspot.com This approach is particularly well-suited for the synthesis of this compound by reacting 2-ethoxybenzaldehyde with cyclopropanamine.

The reaction proceeds through the initial formation of an imine intermediate from the condensation of the aldehyde and the amine. This intermediate is then reduced in situ to the desired secondary amine. acs.org A key reagent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is a mild and selective reducing agent. nih.govwikipedia.org Its selectivity allows for the reduction of the iminium ion to proceed much faster than the reduction of the starting aldehyde, enabling a convenient one-pot procedure. nih.gov The reaction is typically carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). nih.gov The presence of a weak acid, such as acetic acid, can catalyze the formation of the imine. nih.gov

The general reaction scheme is as follows:

2-ethoxybenzaldehyde + cyclopropanamine ⇌ [Imine Intermediate] --(NaBH(OAc)₃)--> this compound

This method is advantageous due to its operational simplicity, mild reaction conditions, and the commercial availability of the starting materials.

Table 1: Key Features of Reductive Amination for this compound Synthesis

| Feature | Description |

|---|---|

| Reactants | 2-ethoxybenzaldehyde, Cyclopropanamine |

| Key Reagent | Sodium triacetoxyborohydride (NaBH(OAc)₃) |

| Mechanism | One-pot imine formation and subsequent in situ reduction. acs.org |

| Common Solvents | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF). nih.gov |

| Advantages | Mild conditions, high selectivity, operational simplicity. blogspot.comnih.gov |

Another fundamental approach to forming the target molecule is through the direct N-alkylation of cyclopropanamine with a suitable 2-ethoxybenzyl electrophile, typically an alkyl halide like 2-ethoxybenzyl bromide. This reaction is a classic SN2 (nucleophilic substitution) reaction where the nitrogen atom of cyclopropanamine acts as the nucleophile.

The reaction generally requires a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) often being employed to facilitate the reaction. In some cases, heating the reaction mixture may be necessary to achieve a reasonable reaction rate and yield.

However, a common challenge with N-alkylation of primary amines is the potential for overalkylation, leading to the formation of a tertiary amine as a side product. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.

Table 2: Typical Conditions for N-Substitution Reaction

| Parameter | Condition |

|---|---|

| Nucleophile | Cyclopropanamine |

| Electrophile | 2-ethoxybenzyl bromide or chloride |

| Base | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N) |

| Solvent | Dimethylformamide (DMF), Acetonitrile (ACN) |

| Potential Issue | Overalkylation to form a tertiary amine |

The synthesis of this compound can also be approached by starting with a precursor that already contains the cyclopropane ring functionalized in a way that facilitates the introduction of the N-(2-ethoxybenzyl) group. The cyclopropane ring is a significant structural motif in many biologically active compounds and is often incorporated into drug candidates. nih.gov

For instance, a synthesis could begin with cyclopropanecarboxylic acid or cyclopropanecarboxaldehyde. The carboxylic acid can be converted to an acyl azide, which then undergoes a Curtius rearrangement to yield cyclopropyl (B3062369) isocyanate or directly to cyclopropanamine. Alternatively, cyclopropanecarboxaldehyde can undergo reductive amination with benzylamine followed by the introduction of the ethoxy group on the benzene (B151609) ring, although this route is more complex.

Another strategy involves the cyclopropanation of an alkene precursor that already contains the necessary nitrogen functionality. For example, the cyclopropanation of N-(2-ethoxybenzyl)allylamine using reagents like diethylzinc and diiodomethane (Simmons-Smith reaction) could potentially form the desired product. The choice of the specific precursor and reaction sequence depends on the availability of starting materials and the desired stereochemical outcome.

Advances in Cyclopropanamine Synthesis Relevant to this compound

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient methods for the synthesis of substituted cyclopropylamines. These modern techniques often offer higher stereoselectivity and functional group tolerance, which are highly valuable in medicinal chemistry.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Chan-Lam coupling, have emerged as powerful tools for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org While traditionally used for the synthesis of aryl amines, modern variations have expanded their scope.

The Chan-Lam coupling, for instance, allows for the N-cyclopropylation of amines using cyclopropylboronic acid in the presence of a copper catalyst, such as copper(II) acetate, and an oxidant, often oxygen from the air. researchgate.net This methodology could be applied to synthesize N-substituted cyclopropylamines.

More recent developments include the copper-catalyzed aminoboration of methylenecyclopropanes. This method provides access to (borylmethyl)cyclopropylamines with high regio- and diastereoselectivity. acs.org The resulting borylated products are versatile intermediates that can be further functionalized, for example, through Suzuki-Miyaura cross-coupling reactions to introduce aryl groups. acs.org This approach offers a novel and stereocontrolled route to complex cyclopropylamine (B47189) derivatives.

Table 3: Examples of Copper-Catalyzed Reactions for C-N Bond Formation

| Reaction | Description |

|---|---|

| Ullmann Condensation | Copper-promoted reaction between an aryl halide and an amine, typically requiring high temperatures. wikipedia.org |

| Chan-Lam Coupling | Copper-catalyzed coupling of an amine with a boronic acid, proceeding under milder conditions. researchgate.net |

| Aminoboration | Copper-catalyzed addition of a B-N bond across an alkene, providing functionalized amine products. acs.org |

A significant recent advance involves the use of zinc homoenolates for the synthesis of trans-2-substituted-cyclopropylamines with high diastereoselectivity. chemrxiv.orgnih.gov This method demonstrates the amphoteric nature of zinc homoenolates, which can act as electrophiles. acs.orgthieme-connect.com

In one approach, zinc homoenolates are generated in situ from the ring-opening of cyclopropanols. These electrophilic intermediates are then trapped by a nucleophilic amine, which subsequently undergoes an intramolecular ring-closure to form the cyclopropylamine product. acs.orgnih.gov This strategy has been successfully applied to the synthesis of various trans-cyclopropylamines in good yields. thieme-connect.com

Alternatively, electrophilic zinc homoenolates can be generated from α-chloroaldehydes. The trapping of these intermediates with an amine, followed by ring closure, also provides trans-2-substituted-cyclopropylamines with high diastereoselectivity. chemrxiv.orgnih.gov This method is advantageous as it starts from readily available α-chloroaldehydes. The diastereoselectivity of the reaction can be influenced by the choice of solvent, with the addition of polar aprotic co-solvents sometimes preventing cis/trans-isomerization. chemrxiv.org This modern approach provides a powerful and stereocontrolled route to substituted cyclopropylamines relevant to the structure of this compound.

Derivatization and Analog Synthesis Strategies

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogs. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds. The primary areas for modification include the phenyl ring, the nitrogen atom, and the cyclopropyl moiety.

Chemical Modifications of the Phenyl Ring

The phenyl ring of this compound is amenable to various electrophilic aromatic substitution reactions, enabling the introduction of a wide array of functional groups. The existing ethoxy group at the ortho position and the benzylamine substituent influence the regioselectivity of these reactions.

Common modifications to the phenyl ring include:

Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine, fluorine) at various positions on the phenyl ring can significantly alter the electronic properties and lipophilicity of the molecule.

Nitration: The introduction of a nitro group, which can subsequently be reduced to an amino group, provides a handle for further functionalization.

Alkylation and Acylation: Friedel-Crafts reactions can be employed to introduce alkyl or acyl groups, further modifying the steric and electronic environment of the phenyl ring.

Sulfonylation: The addition of a sulfonyl group can increase the polarity of the molecule.

These modifications can be strategically employed to modulate the compound's interaction with biological targets.

Alterations at the Nitrogen Atom

The secondary amine nitrogen in this compound is a key site for derivatization, allowing for the introduction of various substituents that can influence the compound's basicity, polarity, and steric profile.

Key alterations at the nitrogen atom include:

N-Alkylation and N-Arylation: The nitrogen can be further alkylated or arylated to form tertiary amines. This is a common strategy to explore the impact of steric bulk and electronic effects on the nitrogen's properties. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This transformation changes the nitrogen from a basic to a non-basic center and introduces a carbonyl group that can participate in hydrogen bonding. researchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, which can also alter the electronic properties and hydrogen bonding capabilities of the nitrogen moiety.

Formation of Guanidines and Ureas: The secondary amine can be converted to guanidines or ureas, introducing functionalities with different hydrogen bonding patterns and basicities.

The following table summarizes some potential modifications at the nitrogen atom:

| Modification Type | Reagent Example | Resulting Functional Group |

| N-Alkylation | Methyl Iodide | Tertiary Amine |

| N-Acylation | Acetyl Chloride | Amide |

| N-Sulfonylation | Tosyl Chloride | Sulfonamide |

Structural Variations of the Cyclopropyl Moiety

Strategies for varying the cyclopropyl moiety include:

Substitution: Introduction of substituents, such as alkyl or aryl groups, on the cyclopropyl ring can create chiral centers and influence the molecule's three-dimensional structure.

Ring Opening Reactions: Under certain conditions, the strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of acyclic analogs. This can be achieved through various methods, including reactions with acids or transition metals. nih.gov

Homologation: The cyclopropyl ring can be expanded to larger cycloalkane rings, such as cyclobutyl or cyclopentyl, to investigate the effect of ring size on activity.

Purification and Characterization Methodologies in Synthesis Research

The successful synthesis and derivatization of this compound and its analogs rely on robust purification and characterization techniques to ensure the identity and purity of the compounds.

Purification Methodologies:

Chromatography: Column chromatography is a standard method for purifying the free base form of this compound and its derivatives. Common stationary phases include silica gel and alumina, with solvent systems tailored to the polarity of the specific compound.

Crystallization: For solid compounds, crystallization is an effective purification technique. The hydrochloride salt of this compound, being an ionic solid, is often amenable to crystallization from various solvent systems. reddit.comyoutube.com This method can yield highly pure material suitable for analytical characterization. The choice of solvent is critical and is often determined empirically. google.com

Acid-Base Extraction: This technique is useful for separating the basic amine from non-basic impurities. The amine can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer allows for the recovery of the purified amine.

Characterization Methodologies:

The structural elucidation and confirmation of this compound and its analogs are typically achieved through a combination of spectroscopic techniques:

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the N-H bond in the secondary amine and the C-O bond of the ethoxy group.

Molecular Design and Theoretical Investigations

Computational Chemistry and Molecular Modeling Studies

Computational approaches provide deep insights into the molecular characteristics of N-(2-ethoxybenzyl)cyclopropanamine, guiding the design of new, potentially more effective analogues.

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT) methods like B3LYP, are employed to investigate the electronic properties of molecules like this compound. acs.org These calculations can determine electron distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. This information is vital for understanding the molecule's reactivity. For example, theoretical studies on the silver-induced ring expansion of related 1-alkoxycyclopropylamines to form β-lactams have been conducted. acs.orgscribd.com These studies investigate the reaction mechanisms, which can proceed through either a nitrenium ion intermediate or a concerted process. psu.edu Such calculations help predict how this compound might behave in similar chemical transformations.

Ligand-Based and Structure-Based Design Principles for Analogues

The design of analogues of this compound is often guided by its known or predicted biological targets, such as monoamine oxidases (MAO). researchgate.net Both ligand-based and structure-based approaches are utilized.

Development of Enzyme Active Site Models

For enzyme targets like MAO, understanding the active site architecture is paramount for designing effective inhibitors. The active site of MAO contains a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is the site of the oxidation reaction. researchgate.net The active site is located within a cavity, and the entry to this cavity is controlled by loop regions of the protein. In human MAO-B, for instance, specific amino acid residues create a hydrophobic environment that accommodates the inhibitor. The development of active site models involves analyzing the crystal structures of the enzyme, often in complex with an inhibitor, to map out key interactions. For cyclopropylamine (B47189) inhibitors, the orientation of the cyclopropyl (B3062369) ring and the benzyl (B1604629) substituent within this site determines the inhibitory potency and selectivity for different MAO isoforms (MAO-A and MAO-B). researchgate.net

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its target protein. In the case of this compound analogues, docking simulations are performed to place the molecule into the active site of MAO. These simulations score the different binding poses based on factors like intermolecular forces, providing an estimate of the binding affinity. researchgate.net For some cis-2-alkoxycyclopropylamines, docking studies have shown little difference in the apparent affinity between enantiomers. researchgate.net

Molecular dynamics (MD) simulations can further refine the docked poses, providing a picture of the dynamic behavior of the ligand-protein complex over time. MD simulations can reveal the stability of the binding mode and highlight key hydrogen bonds or hydrophobic interactions that stabilize the complex.

Below is a table summarizing the inhibitory activity of some cyclopropylamine analogues against MAO-A and MAO-B, illustrating the data that informs such modeling studies.

| Compound | Target Enzyme | IC50 (nM) | Preincubation Time |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 | 30 min |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 | 30 min |

| Tranylcypromine | MAO-B | 74 | 30 min |

| Tranylcypromine | MAO-A | 4000 (4 µM) | 0 min |

This data is for illustrative purposes and is based on findings for analogous compounds. researchgate.net

Theoretical Studies on Cyclopropane (B1198618) Ring Systems in Alkoxycyclopropylamines

The cyclopropane ring is a key structural feature of this compound and its analogues, contributing to their mechanism of action as enzyme inhibitors. researchgate.net Theoretical studies focus on the unique electronic nature and reactivity of this strained ring system. The ring's high p-character of its C-C bonds allows it to participate in electronic interactions. In the context of enzyme inhibition, the cyclopropylamine moiety can undergo a one-electron oxidation by the FAD cofactor in the MAO active site. This leads to the opening of the cyclopropane ring, forming a reactive radical species that can then covalently bond to and inactivate the enzyme. researchgate.net

Theoretical investigations have also explored the mechanisms of synthetic reactions involving alkoxycyclopropylamines, such as the silver-induced ring expansion to form azetidin-2-ones (β-lactams). scribd.comdokumen.pub These studies, often using DFT methods, elucidate the transition states and intermediates involved, providing a deeper understanding of the chemical transformations of the cyclopropane ring system. acs.org

Mechanistic Insights into Ring Expansion Reactions

Ring expansion reactions of cyclopropanes are fundamental transformations in organic synthesis, allowing for the construction of larger, more complex cyclic systems. These reactions are typically driven by the release of the high ring strain inherent in the three-membered cyclopropane ring (approximately 27 kcal/mol). masterorganicchemistry.com For a molecule like this compound, several mechanistic pathways for ring expansion could be theorized, primarily involving the nitrogen-substituted cyclopropylmethyl cation.

One common pathway involves the formation of a carbocation adjacent to the cyclopropane ring. In the case of this compound, this could be initiated by the departure of a leaving group from the nitrogen or reactions involving the benzyl group. Once formed, the cyclopropylmethyl cation can undergo a rapid rearrangement. The high strain of the cyclopropane ring facilitates the migration of one of the ring's C-C bonds to the cationic center, resulting in a ring-expanded product, typically a cyclobutane (B1203170) or a homoallylic cation. The presence of the nitrogen atom can significantly influence this process. The nitrogen's lone pair of electrons can stabilize the adjacent carbocation through resonance, potentially favoring pathways that maintain this stabilization.

Another potential mechanism for ring expansion involves radical crossover reactions. In such a process, homolytic cleavage of a bond, such as the C-N bond under specific conditions, could generate a radical species. Intermolecular recombination of these radicals can lead to ring-expanded polymeric structures. nih.gov The driving force for such reactions is often the decrease in ring strain. nih.gov

Furthermore, reactions involving the opening of the cyclopropane ring can be induced electrochemically. The reduction of a cyclopropane ring can lead to the formation of a radical anion, which can then undergo further reactions. The presence of a metal template, such as Nickel(II), has been shown to facilitate the reductive opening of the cyclopropane ring in related amino acid derivatives, significantly lowering the reduction potential required. beilstein-journals.org This template can also direct the stereochemical outcome of the subsequent reactions. beilstein-journals.org

Computational Approaches to Cyclopropane Ring Formation and Stability

Computational chemistry provides powerful tools for understanding the formation and stability of cyclopropane rings. Methods such as Density Functional Theory (DFT) are commonly used to model reaction mechanisms and predict the stereochemical outcomes of cyclopropanation reactions. researchgate.net

For the formation of a molecule like this compound, several synthetic routes involving cyclopropanation can be computationally modeled. A common method for forming cyclopropane rings is the reaction of an alkene with a carbene or carbenoid. wikipedia.org Computational studies can elucidate the transition states of these reactions, helping to understand the factors that control diastereoselectivity and enantioselectivity. researchgate.net For instance, in rhodium-catalyzed cyclopropanation reactions, computational models have shown that the cyclopropanation step is often a single concerted but asynchronous process. researchgate.net The stereoselectivity of the reaction is determined during this step. researchgate.net

Organocatalytic methods for cyclopropanation can also be investigated computationally. For example, the cyclopropanation of an enal using a benzylic chloride has been studied using quantum chemistry to understand the reaction mechanism and predict the stereochemistry of the products. ic.ac.uk Such computational models can be used to compare calculated NMR coupling constants with experimental data to confirm stereochemical assignments. ic.ac.uk

Biological Activity and Molecular Mechanisms of Action in Vitro and Preclinical Non Human

Serotonin (B10506) Receptor Modulation

The modulation of serotonin receptors, particularly the 5-HT2 subfamily, is a critical area of research for developing novel therapeutic agents. The activity of cyclopropylmethylamines at these receptors is of significant interest.

Agonistic Activity at 5-HT2C Receptors by Related Cyclopropylmethylamines

Functional Selectivity and Gq-Biased Signaling

The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of one signaling pathway over another. nih.govnih.gov For 5-HT2C receptors, which are G protein-coupled receptors (GPCRs), the primary signaling pathway involves coupling to Gq proteins, leading to the activation of phospholipase C and subsequent downstream events. wikipedia.orgnih.gov An alternative pathway involves the recruitment of β-arrestin.

Several N-substituted 2-phenylcyclopropylmethylamines have been shown to exhibit functional selectivity with a preference for Gq-mediated signaling over β-arrestin recruitment. nih.govnih.govresearchgate.net For example, the N-methyl compound (+)-15a displayed an EC₅₀ of 23 nM in a calcium flux assay (indicative of Gq signaling) while showing no activity in a β-arrestin recruitment assay, making it a highly functionally selective 5-HT2C agonist. nih.govnih.govresearchgate.net This preference for the Gq pathway is considered a desirable trait in the development of certain therapeutic agents, as it may separate therapeutic effects from potential side effects associated with β-arrestin signaling. nih.gov

Influence of N-Benzylation on 5-HT2 Receptor Agonism

N-benzylation has been demonstrated to be a key structural modification that can enhance the agonistic activity of various ligands at 5-HT2 receptors. nih.govnih.govdrugbank.comacs.org In the context of phenethylamines, N-benzyl substitution has been shown to significantly increase both binding affinity and functional activity at 5-HT2A and 5-HT2C receptors. nih.govdrugbank.comacs.org Similarly, for tryptamine (B22526) derivatives, N-benzylation can lead to potent agonism, particularly at the 5-HT2C receptor. nih.govresearchgate.net

The specific substituents on the benzyl (B1604629) ring also play a crucial role. For example, in a series of N-benzyl phenethylamines, compounds with an N-(2-hydroxybenzyl) group generally showed the highest activity at the 5-HT2A receptor. nih.gov While direct comparative data for N-(2-ethoxybenzyl)cyclopropanamine is limited, the existing literature on related structures underscores the importance of the N-benzyl moiety in driving 5-HT2 receptor agonism. nih.gov

Enzymatic Inhibition Studies

The inhibition of monoamine oxidase (MAO) enzymes is another important aspect of the pharmacological profile of cyclopropylamine (B47189) derivatives.

Monoamine Oxidase (MAO) Inhibition Profile

Cyclopropylamines are a known class of mechanism-based inhibitors of monoamine oxidases. nih.gov The interaction of these compounds with MAO can be irreversible, leading to a sustained inhibition of the enzyme's activity.

Monoamine oxidase exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. nih.govresearchgate.netnih.gov Selective inhibition of these isoforms is a key goal in drug development. Research on cis-cyclopropylamines has shown that these compounds can be potent, irreversible inhibitors of both MAO-A and MAO-B. nih.gov

A study on cis-N-benzyl-2-methoxycyclopropylamine, a close structural analog of this compound, demonstrated significant and selective inhibition of MAO-B. nih.govresearchgate.net After a 30-minute pre-incubation period, this compound exhibited an IC₅₀ of 5 nM for MAO-B and 170 nM for MAO-A, indicating a 34-fold selectivity for MAO-B. nih.govresearchgate.net This suggests that this compound may also function as a selective MAO-B inhibitor.

Table 1: MAO Inhibition by a Related Cyclopropylamine Derivative

| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (MAO-A/MAO-B) |

|---|---|---|---|

| cis-N-benzyl-2-methoxycyclopropylamine | 170 | 5 | 34-fold for MAO-B |

Data from a 30-minute pre-incubation study. nih.govresearchgate.net

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (+)-N-benzyl-2-(2-methoxyphenyl)cyclopropylmethylamine ((+)-19) |

| (+)-N-methyl-2-(2-methoxyphenyl)cyclopropylmethylamine ((+)-15a) |

| cis-N-benzyl-2-methoxycyclopropylamine |

Mechanistic Considerations of Cyclopropylamine-Based MAO Inhibition

Cyclopropylamines are a known class of mechanism-based inhibitors of monoamine oxidases (MAO), enzymes crucial for the degradation of neurotransmitters. The inhibitory action of cyclopropylamines is generally irreversible. This process involves the enzyme-catalyzed oxidation of the cyclopropylamine, which leads to the opening of the cyclopropane (B1198618) ring. This, in turn, generates a reactive species that forms a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the MAO enzyme, rendering it inactive.

Studies on analogues have shown that the substitution pattern on the cyclopropylamine scaffold can significantly influence selectivity for the two major isoforms of MAO, MAO-A and MAO-B. For instance, some cyclopropylamine derivatives exhibit a preference for inhibiting MAO-B. This selectivity is attributed to the structural differences in the active sites of the two isoforms. The active site of MAO-B is thought to be smaller and more hydrophobic than that of MAO-A, which can accommodate different substituents on the inhibitor molecule.

Alphavirus Cysteine Protease Inhibition

The non-structural protein 2 (nsP2) of alphaviruses, such as Chikungunya virus (CHIKV), possesses a cysteine protease domain that is essential for viral replication. This makes the nsP2 protease an attractive target for the development of antiviral therapies.

While no direct studies link this compound to CHIKV nsP2 protease inhibition, research on other compounds containing related structural features provides valuable insights. Fragment-based screening approaches have identified various small molecules that can inhibit the activity of the CHIKV nsP2 protease. nih.govnih.govresearchgate.net These inhibitors often work by forming a covalent bond with the catalytic cysteine residue in the active site of the enzyme. nih.govresearchgate.net

For example, a covalent fragment screen of thousands of compounds identified several hits that effectively inhibited the CHIKV nsP2 protease. nih.govnih.govresearchgate.net The identified inhibitors often possess an electrophilic "warhead" that reacts with the nucleophilic cysteine residue.

The covalent inhibition of the CHIKV nsP2 protease is a time-dependent process. The rate of inactivation is typically characterized by the second-order rate constant, kinact/KI, which reflects the efficiency of the inhibitor. This value is determined by measuring the rate of enzyme inactivation at different inhibitor concentrations. nih.gov

Successful covalent inhibitors of CHIKV nsP2 protease have been shown to specifically modify the catalytic cysteine residue. nih.govresearchgate.net This specificity is crucial for minimizing off-target effects and potential toxicity. The binding of these inhibitors to the active site is often guided by specific interactions with surrounding amino acid residues.

Other Potential Biological Targets

The presence of an ethoxyphenyl moiety in this compound suggests potential interactions with other classes of enzymes, particularly kinases.

Kinase Inhibitor Research Context for Ethoxyphenyl Moieties

The ethoxyphenyl group is a common feature in a wide array of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of the Ethoxybenzyl Moiety on Biological Activity

The ethoxybenzyl portion of the molecule plays a pivotal role in its interaction with biological targets. The position of the ethoxy group and the nature of other substituents on the aromatic ring are critical determinants of activity.

Positional Isomerism (e.g., 2-ethoxy vs. 4-ethoxy analogs)

The specific placement of the ethoxy group on the benzyl (B1604629) ring significantly influences the compound's functional activity. While direct SAR studies on N-(2-ethoxybenzyl)cyclopropanamine are not extensively published, valuable insights can be drawn from structurally related N-benzyl phenethylamine (B48288) analogs, which are also potent agonists for serotonin (B10506) receptors like 5-HT2A/2C.

In studies of these related compounds, substitution at the ortho- (2-) position of the N-benzyl ring has been shown to be particularly important for activity. For instance, research on N-benzylphenethylamines demonstrated that compounds with an N-(2-hydroxybenzyl) group generally exhibited the highest functional activity at the 5-HT₂A receptor, showing greater potency than analogs with other substitution patterns. nih.gov In contrast, moving the substituent to other positions or using different substituents like N-(2-methoxybenzyl) often resulted in compounds with lower activity. nih.gov

This suggests that the 2-position on the benzyl ring is a critical interaction point. The activity of an analog with a 4-ethoxy substitution would likely differ significantly. In many ligand-receptor interactions, ortho-substitution can influence the conformation of the benzyl group relative to the rest of the molecule, which can be crucial for fitting into a receptor's binding pocket.

Table 1: Impact of N-Benzyl Substituent on 5-HT₂A Receptor Activity in Analogous Phenethylamines

| N-Benzyl Substituent | Relative Functional Activity | Selectivity for 5-HT₂A |

|---|---|---|

| N-(2-Hydroxybenzyl) | High | Moderate to Good |

| N-(2-Methoxybenzyl) | Lower than 2-hydroxy | Less Selective |

| N-(2-Fluorobenzyl) | Generally Lower Affinity | Variable |

Data derived from studies on N-benzylphenethylamine analogs and is intended to illustrate the principle of positional isomerism. nih.gov

Substituent Effects on Aromatic Ring

The electronic properties of substituents on the aromatic ring are fundamental to its interaction with biological targets. Substituents can be broadly classified as either electron-donating or electron-withdrawing, which can alter the reactivity and binding affinity of the entire molecule.

The ethoxy group (-OCH₂CH₃) on the this compound is considered an activating group. It donates electron density to the benzene (B151609) ring through a resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This increased electron density can enhance the interaction with electron-deficient areas within a receptor binding site.

Conversely, substituting the ring with electron-withdrawing groups, such as a nitro (-NO₂) or cyano (-CN) group, would decrease the electron density of the aromatic ring. This typically deactivates the ring and can lead to a significant reduction in biological activity, unless the target receptor has a complementary electron-rich binding pocket. The nature of the substituent also has steric implications; bulky groups can prevent the molecule from fitting correctly into its target site.

Role of the Cyclopropyl (B3062369) Ring in Activity and Selectivity

The cyclopropyl ring is a unique structural motif that imparts significant rigidity and specific electronic properties to the molecule, making it a valuable component in the design of pharmacologically active compounds.

Steric and Electronic Contributions of the Cyclopropyl Group

The cyclopropane (B1198618) ring is a small, rigid, three-membered carbocycle. Its primary contribution to the activity of this compound is conformational constraint. Unlike a flexible alkyl chain, the cyclopropyl group locks the geometry of that part of the molecule. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

Electronically, the C-C bonds in a cyclopropane ring have a high degree of p-character, making them somewhat resemble a double bond. This unique electronic nature can influence interactions with biological targets. The ring can participate in van der Waals interactions and hydrophobic interactions within a binding pocket. The incorporation of a cyclopropane ring can also enhance metabolic stability, as its strained structure is not always easily processed by metabolic enzymes.

Cyclopropane Ring Modifications and Their Impact on Receptor Binding and Enzymatic Activity

Modifications to the cyclopropane ring would be expected to have a profound impact on the molecule's biological activity. Given its role as a rigid scaffold, any alteration would change the spatial orientation of the functional groups.

For example, opening the ring to form a propyl group would introduce conformational flexibility, which could drastically decrease binding affinity by allowing the molecule to adopt non-optimal conformations. In SAR studies of other bioactive compounds, replacing a flexible chain with a rigid ring structure has been shown to enhance potency. nih.gov

Adding substituents to the cyclopropane ring would also alter the molecule's steric profile and could introduce new points of interaction or steric hindrance. For instance, the electrochemical reductive opening of a cyclopropane ring has been shown to be influenced by the presence of substituents, indicating their strong effect on the ring's chemical properties. Such modifications are a key strategy in medicinal chemistry to fine-tune the selectivity and potency of a lead compound. The enzymatic chemistry involved in the biosynthesis and metabolism of cyclopropane rings often involves highly specific interactions, where any change to the ring structure can disrupt recognition by the enzyme.

Influence of the Amine Linker

The amine group is typically basic and can be protonated at physiological pH. This positive charge is often essential for forming strong ionic interactions (salt bridges) with acidic amino acid residues (e.g., aspartate, glutamate) in a receptor's binding site. This electrostatic interaction can be a primary anchor for the ligand.

Furthermore, the amine's hydrogen atom can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. These directional interactions are critical for achieving high binding affinity and specificity. The length and flexibility of the linker are also critical. In this compound, the methylene (B1212753) (-CH₂-) bridge of the benzyl group provides a specific spacing between the aromatic ring and the amine, which, combined with the rigid cyclopropyl group, defines the precise three-dimensional shape of the molecule for optimal receptor fit.

Correlating Structural Features with Biological Potency and Selectivity

The cyclopropylamine (B47189) moiety is a well-known pharmacophore, particularly in the context of monoamine oxidase (MAO) inhibitors. The strained cyclopropane ring is key to the mechanism-based inactivation of MAO by some drugs. For example, benzyl 1-(aminomethyl)cyclopropane-1-carboxylate was designed as a mechanism-based inactivator of MAO. nih.govnorthwestern.edu This suggests that this compound could potentially exhibit activity as an MAO inhibitor, with the cyclopropylamine group being essential for this activity.

The N-benzyl group generally enhances lipophilicity, which can facilitate passage through biological membranes, including the blood-brain barrier. More specifically, the aromatic ring provides a platform for various interactions with receptor surfaces, such as pi-stacking and hydrophobic interactions. Studies on N-benzyl phenethylamine agonists for serotonin receptors have shown that the N-benzyl moiety can interact with specific amino acid residues, such as phenylalanine, in the receptor binding pocket, leading to increased potency and selectivity. nih.gov

The 2-ethoxy substituent on the benzyl ring is expected to significantly influence the molecule's conformation and electronic properties. The ortho positioning of the ethoxy group can induce a specific rotational preference (conformation) of the benzyl ring relative to the rest of the molecule. This conformational constraint can be advantageous if it pre-organizes the molecule into a bioactive conformation for receptor binding. In studies of N-benzyl-5-methoxytryptamines, substitutions at the ortho or meta positions of the benzyl group were found to enhance affinity for serotonin receptors, whereas para-substitution often led to reduced affinity. nih.gov This underscores the importance of the substituent's position on the benzyl ring. The ethoxy group, being an electron-donating group, can also modulate the electronic character of the aromatic ring, which can in turn affect its interactions with biological targets.

Based on these observations from related compound series, a hypothetical SAR for this compound and its analogs can be constructed. The following table illustrates potential trends in biological activity based on structural modifications.

| Compound | Modification | Predicted Impact on Potency/Selectivity |

| This compound | - | Baseline activity |

| N-benzylcyclopropanamine | Removal of the 2-ethoxy group | Likely reduced potency or altered selectivity due to loss of specific interactions and conformational constraint. |

| N-(2-methoxybenzyl)cyclopropanamine | Change of ethoxy to methoxy (B1213986) | Potentially similar or slightly altered potency; the smaller methoxy group might have a different optimal fit in a binding pocket. |

| N-(4-ethoxybenzyl)cyclopropanamine | Isomeric shift of the ethoxy group to the para position | Likely decreased affinity/potency based on trends in related N-benzylamine series. nih.gov |

| N-methyl-N-(2-ethoxybenzyl)cyclopropanamine | Tertiary amine (N-methylation) | Loss of the N-H hydrogen bond donor could decrease affinity for some targets but might increase it for others, leading to a change in selectivity. |

| (2-ethoxybenzyl)amine | Removal of the cyclopropyl group | Significant loss of activity, especially if the cyclopropane ring is crucial for the mechanism of action (e.g., in MAO inhibition). |

Preclinical Efficacy and Pharmacological Evaluation Non Human in Vivo Models

Assessment of Antiviral Efficacy in Animal Models (e.g., Alphavirus Infections)

Currently, there is no publicly available data from in vivo animal studies assessing the antiviral efficacy of N-(2-ethoxybenzyl)cyclopropanamine against alphavirus infections or any other viral pathogens. While the broad structural class of cyclopropylamines has been investigated for various therapeutic applications, specific research detailing the activity of this particular compound in animal models of viral disease has not been published in the scientific literature.

In Vivo Monoamine Oxidase Inhibition in Animal Tissues

The potential for this compound to inhibit monoamine oxidase (MAO) enzymes in vivo has been a subject of preliminary investigation, given that the cyclopropylamine (B47189) scaffold is a known feature of some MAO inhibitors. However, specific data from animal tissue studies, including IC50 values or the degree of enzyme inhibition in brain or peripheral tissues, are not available in published research. General studies on related cyclopropylamine derivatives have shown that compounds in this class can act as mechanism-based inhibitors of both MAO-A and MAO-B. For instance, research on other N-benzyl-cyclopropylamine analogs has demonstrated varying degrees of potency and selectivity, but these findings cannot be directly extrapolated to this compound without specific experimental data.

Pharmacokinetic and Pharmacodynamic Characterization in Animal Models

A comprehensive understanding of a drug candidate's behavior in a biological system is crucial for its development. This involves detailed studies of its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with its intended biological target.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Quantitative data from in vivo ADME studies for this compound in any animal model are not currently present in the public domain. Such studies are essential to determine key pharmacokinetic parameters like bioavailability, plasma protein binding, volume of distribution, and clearance. These investigations typically utilize radiolabeled compounds to trace the disposition of the drug and its metabolites throughout the body and to understand the primary routes of elimination.

Target Engagement and Occupancy Studies

There is no published research detailing target engagement or occupancy studies for this compound in animal models. These studies are critical for confirming that the compound interacts with its intended molecular target (such as MAO) in a living organism and for establishing a relationship between the dose administered and the extent of target binding.

Preclinical Proof-of-Concept Studies

Preclinical proof-of-concept studies are designed to provide initial evidence that a new drug candidate has the potential to be effective for a specific indication in a relevant animal model. As of the current date, there are no published preclinical proof-of-concept studies for this compound for any therapeutic application.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Metabolites and Impurities

Spectroscopic methods are fundamental in determining the chemical structure of N-(2-ethoxybenzyl)cyclopropanamine's metabolites and process-related impurities. These techniques probe the molecular structure and provide detailed information on connectivity and spatial arrangement of atoms.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification of drug metabolites, offering high accuracy and sensitivity. ijpras.comresearchgate.net When coupled with liquid chromatography (LC), HRMS provides precise mass measurements of a parent drug and its metabolites, which allows for the determination of their elemental composition. ijpras.com This technique is crucial in both targeted and non-targeted metabolomic studies. nih.gov

In the context of compounds structurally related to this compound, such as those with an N-ortho-methoxybenzyl substituent, nano liquid chromatography coupled to high-resolution tandem mass spectrometry (nanoLC-HRMS/MS) has been effectively used to identify phase I and II metabolites in biological samples like rat urine and human liver S9 fractions. nih.gov The high resolving power of modern HRMS instruments, such as Time-of-Flight (TOF), Quadrupole-TOF (Q-TOF), and Orbitrap systems, can distinguish metabolite ions from isobaric endogenous components in complex biological matrices. ijpras.com

Data acquisition in HRMS for metabolite identification typically involves full-scan mode to detect all ions within a specified mass range and data-dependent MS/MS (ddMS²) or parallel reaction monitoring (PRM) to obtain fragmentation spectra of ions of interest. nih.gov These fragmentation patterns are crucial for elucidating the structure of metabolites by comparing them to the fragmentation of the parent compound. nih.gov For instance, common metabolic pathways such as hydroxylation, N-oxidation, and N-dealkylation can be identified by characteristic mass shifts from the parent drug. nih.gov

Table 1: HRMS Parameters for Metabolite Identification

| Parameter | Setting | Purpose |

|---|---|---|

| Full Scan Resolution | 70,000 | To obtain high-accuracy mass measurements of precursor ions. nih.gov |

| Scan Range (m/z) | 60–850 | To cover the expected mass range of the parent compound and its metabolites. nih.gov |

| ddMS² Resolution | 17,500 | To acquire high-resolution fragmentation spectra for structural elucidation. nih.gov |

| Normalized Collision Energy | 30 eV | To induce fragmentation of precursor ions. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of molecules, including the determination of stereochemistry. longdom.org Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are particularly valuable for establishing the connectivity of protons within a molecule. longdom.orgencyclopedia.pub

For a compound like this compound, which contains chiral centers, NMR is essential for distinguishing between different stereoisomers. The COSY spectrum reveals correlations between protons that are coupled, allowing for the mapping of proton networks. longdom.org By analyzing the cross-peak patterns and their intensities, the relative stereochemistry of protons can be inferred, providing insights into the three-dimensional arrangement of the molecule. longdom.org

In addition to COSY, other 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to determine correlations between protons and carbons (¹H-¹³C) or other nuclei like nitrogen (¹H-¹⁵N). encyclopedia.pubnih.gov These experiments are critical for assigning the full chemical structure and confirming the stereochemical configuration. core.ac.uk The combination of various NMR techniques provides a comprehensive picture of the molecular architecture, which is crucial for understanding its biological activity. core.ac.uk

Table 2: Common 2D NMR Techniques for Stereochemical Analysis

| NMR Experiment | Information Provided | Application in Structural Elucidation |

|---|---|---|

| COSY (Correlation Spectroscopy) | ¹H-¹H correlations through bonds. longdom.org | Establishes proton connectivity and helps determine relative stereochemistry. longdom.org |

| HSQC (Heteronuclear Single Quantum Coherence) | Direct ¹H-¹³C correlations. encyclopedia.pub | Assigns protons to their directly attached carbons. encyclopedia.pub |

| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-¹³C correlations over multiple bonds. nih.gov | Establishes longer-range connectivity and helps piece together the carbon skeleton. nih.govcore.ac.uk |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H-¹H correlations through space. | Determines spatial proximity of protons, crucial for confirming stereochemistry and conformation. |

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are central to assessing the purity of this compound and quantifying its concentration in various samples. These methods separate the compound of interest from impurities and other components of the matrix.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. nih.gov For purity assessment, HPLC methods are developed to separate the main compound from any potential impurities, such as starting materials, by-products, or degradation products. researchgate.net A typical HPLC system for purity analysis of a compound like this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netgoogle.com

UV detection is commonly employed in HPLC for quantitative analysis, where the response is proportional to the concentration of the analyte. nih.gov Method validation is essential to ensure accuracy, precision, linearity, and sensitivity. This includes determining the limit of detection (LOD) and limit of quantification (LOQ) for the compound and its impurities. researchgate.net

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | To separate the compound from non-polar and moderately polar impurities. researchgate.net |

| Mobile Phase | Gradient of aqueous buffer and acetonitrile/methanol | To achieve optimal separation of a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | To ensure efficient separation and reasonable analysis time. |

| Detection | UV at a specific wavelength (e.g., 270 nm) | To detect and quantify the aromatic compound and related impurities. |

| Injection Volume | 10-20 µL | A standard volume for analytical HPLC. google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. chemrxiv.org While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this method is highly suitable for identifying certain types of metabolites, particularly smaller, more volatile molecules that may result from metabolic cleavage of the parent compound. visionpublisher.info

In metabolomics studies, GC-MS is adept at identifying and quantifying small molecules like organic acids, alcohols, and amines after appropriate derivatization to increase their volatility. visionpublisher.info The sample, often a biological extract, is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison to spectral libraries like the one from the National Institute of Standards and Technology (NIST). chromatographyonline.com This technique is particularly useful for profiling the volatile metabolome of biological systems. nih.govmdpi.com

Bioanalytical Methods for Concentration Determination in Biological Matrices

The determination of drug concentrations in biological matrices such as plasma, serum, and tissue is a critical aspect of preclinical and clinical studies. nih.gov For a compound like this compound, robust bioanalytical methods are required to accurately measure its levels and inform its pharmacokinetic profile.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological fluids due to its high sensitivity, selectivity, and speed. The method involves extracting the analyte from the biological matrix, often through protein precipitation, liquid-liquid extraction, or solid-phase extraction. The extract is then injected into the LC-MS/MS system. The use of a stable isotope-labeled internal standard is common to ensure high accuracy and precision.

The development and validation of such a bioanalytical method would follow stringent regulatory guidelines to ensure its reliability for supporting drug development studies. nih.gov This includes assessing parameters like accuracy, precision, selectivity, stability, matrix effect, and recovery.

Table 4: Key Compound Names

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Analogues with Enhanced Potency or Selectivity

The development of novel analogues of N-(2-ethoxybenzyl)cyclopropanamine would be a primary focus of future research, aiming to enhance biological potency or selectivity for a specific target. The synthesis of such analogues can be approached through various established and emerging chemical strategies.

Recent advances in organic chemistry have provided a plethora of methods for the synthesis of cyclopropanes and the introduction of diverse substituents. rsc.orgrsc.org General strategies for the synthesis of N-arylmethyl cyclopropanamines often involve the reaction of a substituted benzyl (B1604629) halide with cyclopropanamine or the reductive amination of a benzyl ketone with cyclopropanamine. More sophisticated methods, such as transition-metal-catalyzed cyclopropanation reactions, could also be employed to create a variety of substituted cyclopropane (B1198618) rings. organic-chemistry.org

To enhance potency or selectivity, medicinal chemists would likely explore modifications at several key positions of the this compound scaffold:

The Benzyl Ring: The ethoxy group at the 2-position of the benzyl ring is a key feature. Structure-activity relationship (SAR) studies on related N-benzyl compounds have shown that the nature and position of substituents on the benzyl ring can dramatically influence biological activity. nih.gov Future research could involve the synthesis of analogues with different alkoxy groups, halogens, or other electron-donating or -withdrawing groups at various positions on the ring to probe the steric and electronic requirements of its biological target.

The Cyclopropane Ring: The cyclopropane ring itself can be a target for modification. The synthesis of analogues with substituents on the cyclopropane ring could provide insights into the spatial constraints of the binding pocket of a target protein.

The Amine Linker: The secondary amine is another point for modification. N-alkylation or the introduction of other functional groups could modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

An illustrative example of analogue synthesis for a related compound class is the preparation of 1-phenylcyclopropane carboxamide derivatives, which involves a multi-step synthesis starting from substituted 2-phenyl acetonitrile (B52724). nih.gov

| Starting Material | Key Reaction Steps | Resulting Analogue Class |

| Substituted 2-phenyl acetonitrile | 1. Cyclopropanation with 1,2-dibromoethane (B42909) 2. Hydrolysis of the nitrile to a carboxylic acid 3. Amide coupling with various amines | 1-Phenylcyclopropane carboxamide derivatives |

This table illustrates a synthetic pathway that could be adapted for generating a library of this compound analogues for biological screening.

Exploration of New Therapeutic Applications Beyond Current Indications

Given that this compound is not an established therapeutic agent, the exploration of its potential therapeutic applications would be a key area of investigation. By examining the biological activities of structurally similar compounds, several promising avenues emerge.

Compounds containing the N-benzylpiperidine scaffold have been investigated as inhibitors of histone deacetylases (HDAC) and acetylcholinesterase (AChE), suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's disease. nih.gov Similarly, N-benzyl phenethylamines have been studied as agonists for serotonin (B10506) receptors (5-HT2A/2C), indicating possible uses in psychiatry for conditions such as depression and anxiety. organic-chemistry.org Furthermore, 1-benzyl-5-aryltetrazoles have been identified as antagonists of the P2X7 receptor, a target for inflammatory conditions and neuropathic pain. nih.gov

Therefore, future research on this compound and its analogues could focus on screening for activity in a variety of biological assays related to:

Central Nervous System (CNS) Disorders: Assays for affinity to neurotransmitter receptors (e.g., serotonin, dopamine (B1211576), and norepinephrine (B1679862) transporters) and enzymes involved in neurodegeneration (e.g., HDAC, AChE, and beta-secretase 1).

Inflammatory Diseases: Screening for inhibitory activity against key inflammatory targets such as cyclooxygenase (COX) enzymes, lipoxygenases, and cytokine signaling pathways.

Pain: Evaluation of analgesic effects in animal models of nociceptive and neuropathic pain.

The broad range of activities of related compounds suggests that this compound could serve as a versatile scaffold for the development of new therapeutics across different disease areas.

Investigation of Metabolic Pathways and Their Implications for Activity

Understanding the metabolic fate of this compound is crucial for its development as a potential drug candidate. The metabolism of a compound influences its pharmacokinetic profile, duration of action, and potential for drug-drug interactions.

Based on studies of structurally similar compounds, several metabolic pathways can be predicted for this compound. The metabolism of N-benzyl-N-cyclopropylamine by cytochrome P450 (CYP) enzymes has been shown to generate a variety of metabolites. nih.gov Key metabolic transformations likely include:

N-Dealkylation: Cleavage of the bond between the nitrogen and the cyclopropyl (B3062369) group or the benzyl group. N-debenzylation would yield cyclopropanamine, while N-decyclopropylation would result in 2-ethoxybenzylamine.

Aromatic Hydroxylation: Addition of a hydroxyl group to the benzyl ring. The position of hydroxylation would be influenced by the directing effects of the ethoxy group.

Oxidative Deamination: Conversion of the amine to a ketone, followed by further metabolism.

Cyclopropane Ring Opening: The strained cyclopropane ring can be susceptible to metabolic opening, which can sometimes lead to the formation of reactive intermediates. nih.gov

O-Dealkylation: Removal of the ethyl group from the ethoxy substituent to form a phenolic metabolite, which could then undergo further conjugation reactions.

A study on the metabolism of N-benzyl-1-aminobenzotriazole-inactivated CYP2B1 revealed that the orientation of substrates within the active site can significantly impact their metabolism. nih.gov This highlights the importance of detailed experimental studies to determine the specific metabolic pathways of this compound. Such studies would typically involve incubating the compound with liver microsomes or hepatocytes and identifying the resulting metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).

| Potential Metabolic Pathway | Predicted Metabolite | Enzymes Involved |

| N-Debenzylation | Cyclopropanamine | Cytochrome P450 (CYP) |

| Aromatic Hydroxylation | Hydroxylated this compound | Cytochrome P450 (CYP) |

| O-Dealkylation | N-(2-hydroxybenzyl)cyclopropanamine | Cytochrome P450 (CYP) |

| Cyclopropane Ring Opening | Ring-opened aldehydes or ketones | Cytochrome P450 (CYP) |

This table summarizes the likely metabolic transformations that this compound may undergo.

Advanced Mechanistic Studies at the Molecular and Cellular Level

To fully understand the potential of this compound as a therapeutic agent, it is essential to elucidate its mechanism of action at the molecular and cellular levels. This involves identifying its specific biological target(s) and understanding how their interaction leads to a physiological response.

Initial steps in mechanistic studies would involve broad pharmacological profiling to identify which receptor systems or enzyme families the compound interacts with. This could be achieved through binding assays against a panel of known biological targets.

Once a primary target is identified, more detailed studies can be conducted. For example, if the compound is found to bind to a specific G-protein coupled receptor (GPCR), further experiments would be needed to determine if it acts as an agonist, antagonist, or allosteric modulator. This would involve functional assays that measure downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.

If the compound is found to inhibit an enzyme, kinetic studies would be performed to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Cell-based assays would also be crucial to understand the compound's effects in a more physiological context. For instance, if the compound is being investigated as an anti-inflammatory agent, its ability to inhibit the production of inflammatory mediators in immune cells would be assessed.

Integration of Computational and Experimental Approaches for Rational Drug Design

The integration of computational and experimental approaches, often referred to as computer-aided drug design (CADD), can significantly accelerate the drug discovery process. For a novel compound like this compound, CADD can be instrumental in guiding the design of more potent and selective analogues.

Pharmacophore Modeling: A pharmacophore model can be developed based on the three-dimensional arrangement of chemical features of this compound that are essential for its biological activity. researchgate.netnih.gov This model can then be used to virtually screen large compound libraries to identify other molecules with similar features that are likely to be active.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be performed on a series of this compound analogues to establish a mathematical relationship between their chemical structures and biological activities. nih.govmdpi.com This can help in predicting the activity of newly designed compounds before they are synthesized. A study on 2-phenylcyclopropylmethylamine (PCPMA) derivatives used 3D-QSAR to investigate their selectivity for the D3 dopamine receptor, revealing the importance of steric, electrostatic, and hydrophobic fields for binding. mdpi.com

Molecular Docking and Dynamics: If the three-dimensional structure of the biological target is known, molecular docking simulations can be used to predict the binding mode of this compound and its analogues. nih.govmdpi.com This can provide valuable insights into the key interactions between the ligand and the protein, which can then be used to design modifications that enhance binding affinity. Molecular dynamics simulations can further be used to study the stability of the ligand-protein complex over time.

| Computational Technique | Application in Researching this compound |

| Pharmacophore Modeling | Identify key chemical features for biological activity and for virtual screening of new compounds. |

| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Predict the biological activity of novel analogues based on their chemical structure. |

| Molecular Docking | Predict the binding mode of the compound and its analogues to a target protein. |

| Molecular Dynamics (MD) Simulations | Assess the stability of the ligand-protein complex and refine the binding mode. |

By combining these computational methods with experimental validation, researchers can adopt a more rational and efficient approach to the design and development of novel therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for N-(2-ethoxybenzyl)cyclopropanamine, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via reductive amination or catalytic hydrogenation. For example, hydrogenation of imine intermediates (e.g., N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine) over platinum catalysts achieves yields up to 24% under controlled hydrogen pressure . Optimization involves adjusting solvent systems (e.g., ethanol or THF), temperature (25–60°C), and catalyst loading. Continuous flow systems with immobilized enzymes (e.g., GOase-AdRedAm MPIR-packed beds) improve scalability and reduce side reactions by maintaining steady-state conditions .

Q. How is the structural integrity of this compound confirmed in research settings?

Answer: Structural validation relies on spectroscopic techniques:

- 1H/13C NMR : Key signals include cyclopropane protons (δ 0.5–1.5 ppm) and aromatic/ethoxy groups (δ 6.5–7.5 ppm for aryl; δ 1.3–1.5 ppm for ethoxy CH3) .

- HRMS : Experimental m/z values must match theoretical calculations (e.g., [M + H]+ for C13H19NO: 206.1545) within 3 ppm error .

- GC-FID : Used to compare retention times and purity against analytical standards (e.g., N-(3-fluorobenzyl)cyclopropanamine) .

Q. What safety protocols are recommended when handling this compound?

Answer:

- PPE : Wear nitrile gloves, chemical-resistant suits, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do researchers address discrepancies in spectroscopic data between synthesized batches?

Answer: Discrepancies (e.g., NMR peak shifts) may arise from impurities or stereochemical variations. Mitigation strategies include:

- Batch Analysis : Compare multiple batches using orthogonal techniques (e.g., LC-MS alongside NMR) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in cyclopropane ring geometry .

- Computational Modeling : DFT calculations predict NMR chemical shifts to validate experimental data .

Q. What strategies are employed to enhance functional selectivity in receptor binding studies?

Answer: Modifying substituents on the benzyl or cyclopropane groups alters selectivity. For example:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) increase affinity for serotonin receptors (5-HT2C), while ethoxy groups improve blood-brain barrier penetration .

- Docking Studies : Molecular dynamics simulations guide structural tweaks to minimize off-target interactions .

- In Vitro Assays : Functional cAMP or calcium flux assays quantify receptor activation/inhibition .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

Q. How is the compound’s behavior evaluated in continuous flow systems for scalable synthesis?

Answer:

- Residence Time Optimization : Adjust flow rates (e.g., 0.1–2 mL/min) to maximize conversion while minimizing byproducts .

- Enzyme Immobilization : GOase-AdRedAm MPIR-packed beds enhance biocatalytic cascade efficiency by 30% compared to batch reactors .

- Real-Time Monitoring : In-line IR spectroscopy tracks intermediate formation and system clogging risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.